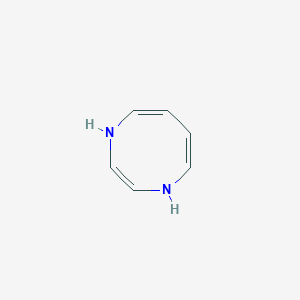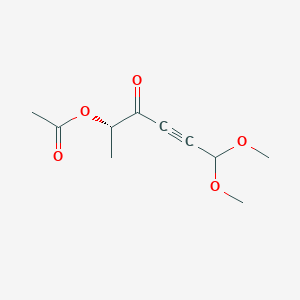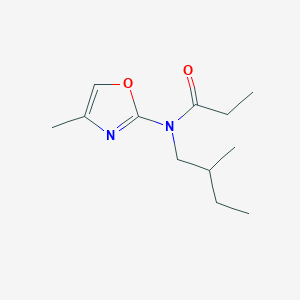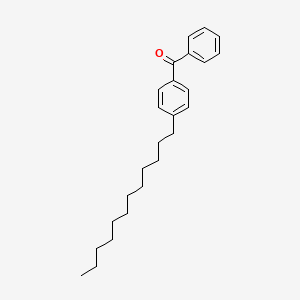![molecular formula C12H8F6O4S2 B14626574 [4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene CAS No. 58510-87-5](/img/structure/B14626574.png)
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a buta-1,3-dien-1-yl group, which is further substituted with two trifluoromethanesulfonyl groups. The presence of these functional groups imparts distinct chemical reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene typically involves multi-step organic reactions. One common method includes the reaction of a suitable benzene derivative with buta-1,3-diene under controlled conditions, followed by the introduction of trifluoromethanesulfonyl groups through sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, specific solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl groups to other functional groups, such as thiols or sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the benzene ring or the buta-1,3-dien-1-yl group.
Applications De Recherche Scientifique
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique reactivity makes it valuable in organic synthesis and materials science.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which [4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene exerts its effects depends on its specific application. In chemical reactions, the trifluoromethanesulfonyl groups act as electron-withdrawing groups, influencing the reactivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzimidazole (TFMBI): This compound shares the trifluoromethyl group but differs in its core structure, which is based on benzimidazole rather than benzene.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached directly to a benzene ring, lacking the buta-1,3-dien-1-yl group and additional sulfonyl groups.
Uniqueness
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene is unique due to the combination of its structural features, including the buta-1,3-dien-1-yl group and the presence of two trifluoromethanesulfonyl groups. This combination imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
58510-87-5 |
|---|---|
Formule moléculaire |
C12H8F6O4S2 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
4,4-bis(trifluoromethylsulfonyl)buta-1,3-dienylbenzene |
InChI |
InChI=1S/C12H8F6O4S2/c13-11(14,15)23(19,20)10(24(21,22)12(16,17)18)8-4-7-9-5-2-1-3-6-9/h1-8H |
Clé InChI |
PWAYAOJHQQQSQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)



![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)


![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)




![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
